Diphenylethylsilane
Description
Diphenylethylsilane (CAS 7535-07-1) is an organosilicon compound with two phenyl groups and one ethyl group bonded to a central silicon atom. Organosilicon compounds are widely used in organic synthesis, polymer chemistry, and materials science due to their tunable reactivity and stability .
Properties
CAS No. |
7535-07-1 |
|---|---|
Molecular Formula |
C14H16Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
ethyl(diphenyl)silane |
InChI |
InChI=1S/C14H16Si/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
RDJVTBNNOBFYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylethylsilane can be synthesized through the hydrosilylation of 1,1-diphenylethylene with trichlorosilane. This reaction typically occurs under mild conditions and yields trichloro-2,2-diphenylethylsilane . The trichloro derivative can then be further modified through fluorination with zinc(II) fluoride in diethyl ether or reduction with “Red-Al” in toluene to obtain the corresponding SiF3 and SiH3 derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of hydrosilylation reactions, which are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenylethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The silicon atom in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Diphenylethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in hydrosilylation and reduction reactions.
Materials Science: This compound derivatives are explored for their potential use in the development of advanced materials, including polymers and coatings.
Biomedical Applications: Research is ongoing to investigate the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of diphenylethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond, resulting in the formation of the silylated product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Diphenylethylsilane : Presumed structure (C₆H₅)₂SiCH₂CH₃. The ethyl group introduces moderate steric bulk compared to smaller substituents like hydrogen or methyl.
- Diphenylsilane (CAS 775-12-2): Structure (C₆H₅)₂SiH₂. Contains two phenyl groups and two hydrogens, offering lower steric hindrance .
- Phenylsilane (CAS 694-53-1): Structure C₆H₅SiH₃. A simpler silane with three hydrogens and one phenyl group, highly reactive in reduction reactions .
- Diethynyl-diphenyl-silane (CAS 1675-57-6): Structure (C₆H₅)₂Si(C≡CH)₂. Ethynyl groups enable cross-linking in polymer applications .
Physical Properties
Chemical Reactivity
- This compound : Likely less reactive than phenylsilane due to the steric bulk of the ethyl group. Expected to participate in hydrosilylation but at slower rates compared to smaller silanes.
- Diphenylsilane : Moderate reactivity; used in hydrosilylation and as a reducing agent. Stable under recommended conditions .
- Phenylsilane : Highly reactive; effective in selective reductions (e.g., α-sulfinylcarboxylates in KOH-catalyzed systems) .
- Diethynyl-diphenyl-silane : Ethynyl groups enable polymerization or cross-linking, useful in silicon-based polymers .
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